Isopropyl 4-chloro-3-nitrobenzoate
Description
Isopropyl 4-chloro-3-nitrobenzoate is a benzoic acid derivative featuring an isopropyl ester group, with chlorine and nitro substituents at the 4- and 3-positions of the aromatic ring, respectively. The ester group contributes to its lipophilicity, affecting solubility and bioavailability.
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
propan-2-yl 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-6(2)16-10(13)7-3-4-8(11)9(5-7)12(14)15/h3-6H,1-2H3 |
InChI Key |
SYAIBOZYDSNSJG-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ester Group Variations
Isopropyl vs. Ethyl Esters
- Ethyl Benzoate Derivatives (e.g., I-6230, I-6232): Ethyl esters (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) are less sterically hindered, which may improve solubility and metabolic stability. These derivatives often incorporate heterocyclic substituents (e.g., pyridazine), introducing hydrogen-bonding capabilities and modulating electronic effects .
Substituent Effects on the Aromatic Ring
- Nitro and Chloro Groups: In the target compound, the nitro (meta-directing) and chloro (ortho/para-directing) groups create a strongly electron-deficient aromatic ring, favoring nucleophilic substitution or reduction reactions. This contrasts with 4-isopropylamino-3-nitrobenzonitrile (), where the amino group (electron-donating) and nitrile (electron-withdrawing) alter reactivity. The amino group in this analog may enhance solubility through hydrogen bonding, while the nitrile group could facilitate further synthetic modifications .
Structural and Crystallographic Comparisons
- 4-Isopropylamino-3-nitrobenzonitrile (): This compound’s crystallographic data (mean C–C bond length = 0.003 Å, R factor = 0.050) suggests a tightly packed structure with minimal bond distortion. Similar precision in structural determination for the target compound would likely require techniques like SHELX refinement, widely used for small-molecule crystallography .
- The absence of a nitro group reduces polarity, making it less reactive toward electrophiles compared to the target compound .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Functional Groups | Key Substituents | Notable Properties/Effects |
|---|---|---|---|
| Isopropyl 4-chloro-3-nitrobenzoate | Ester (isopropyl), Cl, NO₂ | 4-Cl, 3-NO₂ | High lipophilicity, electron-deficient ring |
| Ethyl 4-(pyridazin-3-yl)benzoate | Ester (ethyl), pyridazine | Heterocyclic substituent | Enhanced hydrogen bonding, bioactivity |
| 4-Isopropylamino-3-nitrobenzonitrile | Amino, nitrile, NO₂ | 3-NO₂, 4-NH(iPr) | Polar, potential pharmaceutical intermediate |
| 1-Chloro-3-isopropyl-4-methylbenzene | Cl, isopropyl, methyl | 4-CH₃, 3-Cl | Low polarity, industrial intermediate |
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